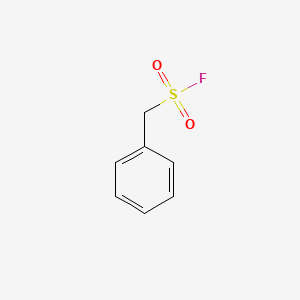

Fluoruro de fenilmetilsulfonilo

Descripción general

Descripción

El fluoruro de fenilmetanosulfonilo es un compuesto químico con la fórmula molecular C7H7FO2S y una masa molar de 174.19 g/mol . Se usa comúnmente como un inhibidor de la serina proteasa en bioquímica y biología molecular. Este compuesto es particularmente efectivo en la preparación de lisados celulares, donde ayuda a prevenir la degradación de las proteínas al inhibir las serina proteasas .

Aplicaciones Científicas De Investigación

El fluoruro de fenilmetanosulfonilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El fluoruro de fenilmetanosulfonilo ejerce sus efectos inhibiendo irreversiblemente las serina proteasas. El mecanismo implica la sulfonilación de los residuos de serina del sitio activo en la enzima . Esta reacción forma un enlace covalente entre el grupo sulfonilo del fluoruro de fenilmetanosulfonilo y el grupo hidroxilo del residuo de serina, lo que lleva a la inactivación de la enzima . Este mecanismo es análogo al del diisopropilfluorofosfato, otro inhibidor de la serina proteasa .

Análisis Bioquímico

Biochemical Properties

Phenylmethylsulfonyl fluoride functions as a non-specific inhibitor of multiple proteases and other enzymes, such as palmityl coenzyme A deacylase, arylsulfatase A, acetylcholinesterase, trypsin, and chymotrypsin . It is an irreversible inhibitor, and sulfonylates hydroxyl groups of the serine residues present in the active site of enzymes .

Cellular Effects

Phenylmethylsulfonyl fluoride demonstrates a selective inhibition of acetylcholine esterase, primarily targeting membrane-associated forms . The observed brain selectivity is thought to be a consequence of the relatively higher proportion of membrane-associated acetylcholine esterase in the brain compared to peripheral tissues .

Molecular Mechanism

Phenylmethylsulfonyl fluoride reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . Because Phenylmethylsulfonyl fluoride bonds covalently to the enzyme, the complex can be viewed by X-ray crystallography .

Temporal Effects in Laboratory Settings

The stability of Phenylmethylsulfonyl fluoride in aqueous solutions is low, as it undergoes hydrolysis with water . Phenylmethylsulfonyl fluoride is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol .

Dosage Effects in Animal Models

The median lethal dose of Phenylmethylsulfonyl fluoride is between 150–215 mg/kg . It is an acetylcholine esterase inactivator .

Metabolic Pathways

Phenylmethylsulfonyl fluoride is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Technically Phenylmethylsulfonyl fluoride is part of the human exposome .

Métodos De Preparación

El fluoruro de fenilmetanosulfonilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del cloruro de bencilo con sulfito de sodio para formar bencilsulfonato, que luego se fluora utilizando tetrafluoruro de azufre para producir fluoruro de fenilmetanosulfonilo . Las condiciones de reacción normalmente implican solventes anhidros y temperaturas controladas para asegurar la estabilidad del producto.

En la producción industrial, el fluoruro de fenilmetanosulfonilo a menudo se prepara haciendo reaccionar alcohol bencílico con cloruro de sulfuryl en presencia de una base, seguido de la fluoración con fluoruro de hidrógeno . Este método permite la producción a gran escala y asegura una alta pureza del producto final.

Análisis De Reacciones Químicas

El fluoruro de fenilmetanosulfonilo experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Reacciona con nucleófilos como aminas y alcoholes para formar sulfonamida y ésteres sulfonatos, respectivamente.

Los reactivos comunes utilizados en estas reacciones incluyen bases como el hidróxido de sodio y disolventes como etanol, metanol e isopropanol . Los principales productos formados a partir de estas reacciones dependen del nucleófilo específico o las condiciones de reacción utilizadas.

Comparación Con Compuestos Similares

El fluoruro de fenilmetanosulfonilo a menudo se compara con otros reactivos de fluoruro de sulfonilo como el fluoruro de p-aminofenilmetanosulfonilo y el fluoruro de hexilmetanosulfonilo . Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad y reactividad hacia varias serina proteasas . Por ejemplo, el fluoruro de p-aminofenilmetanosulfonilo tiene un acceso alterado a las estructuras nativas de proteínas plegadas, lo que le permite reaccionar con enzimas de serina que el fluoruro de fenilmetanosulfonilo no puede atacar de manera eficiente .

Compuestos similares incluyen:

Diisopropilfluorofosfato: Otro inhibidor de la serina proteasa con un mecanismo de acción similar.

Fluoruro de p-aminofenilmetanosulfonilo: Un reactivo de fluoruro de sulfonilo con diferente selectividad hacia las serina proteasas.

Fluoruro de hexilmetanosulfonilo: Un reactivo de fluoruro de sulfonilo con reactividad única hacia enzimas de serina específicas.

El fluoruro de fenilmetanosulfonilo es único en su uso generalizado y efectividad como inhibidor de la serina proteasa, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y las aplicaciones industriales .

Propiedades

IUPAC Name |

phenylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059819 | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329-98-6 | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

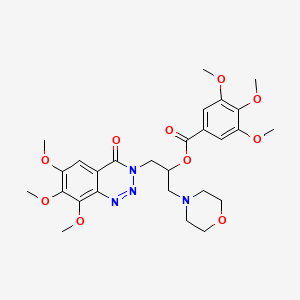

Feasible Synthetic Routes

A: PMSF acts as a non-specific, irreversible serine protease inhibitor. [, , , , , , ] It interacts with the catalytic serine residue in the active site of these enzymes, forming a stable sulfonyl enzyme derivative and blocking further enzymatic activity. [, , ] This inhibition can have varied downstream effects depending on the specific protease targeted and the biological system involved. For instance, PMSF has been shown to inhibit the degradation of anandamide, an endocannabinoid, by targeting Fatty Acid Amide Hydrolase (FAAH), leading to increased anandamide levels. [] In another study, PMSF prevented the conversion of active type-1 protein phosphatases into the ATP-Mg-dependent form, impacting cellular signaling cascades. []

ANone:

- Molecular formula: C₇H₇FO₂S []

- Molecular weight: 174.19 g/mol []

- Spectroscopic data: While the provided research papers do not offer comprehensive spectroscopic data for PMSF, they mention techniques like NMR used for structural characterization of PMSF analogs. [] For detailed spectroscopic data, referring to chemical databases like PubChem or ChemSpider would be beneficial.

A: PMSF is unstable in aqueous solutions, rapidly degrading at a rate of >1 h at pH 7. [, ] This instability necessitates its storage in anhydrous solvents like isopropanol or DMSO. [, ] Furthermore, its effectiveness as a protease inhibitor can be influenced by factors like temperature, pH, and the presence of other chemicals.

A: PMSF itself does not possess catalytic properties. It is an irreversible inhibitor, meaning it permanently modifies its target enzyme. [, , ] The mechanism involves sulfonylation of the active site serine residue, forming a stable covalent bond. [, ] PMSF is not highly selective and can inhibit various serine proteases, including chymotrypsin, trypsin, thrombin, and subtilisin. [, , , ] This lack of specificity limits its use as a therapeutic agent but makes it a valuable tool in biochemical research for broad-spectrum protease inhibition during protein purification and analysis. [, , ]

A: Research into PMSF analogs, particularly the fatty acid sulfonyl fluorides, sheds light on its SAR. [, ] Chain length significantly influences both enzyme inhibitory activity and binding affinity for the cannabinoid receptor CB1. [, ] For instance, palmitylsulfonyl fluoride (C16) demonstrated higher potency as an anandamide amidase inhibitor compared to PMSF, while longer chain lengths decreased the affinity for the CB1 receptor. [] These findings suggest that modifying the alkyl chain of PMSF can modulate its activity, potency, and selectivity towards specific targets. [, , ]

A: As previously mentioned, PMSF degrades rapidly in aqueous solutions. [, ] Therefore, it is typically stored and used in anhydrous organic solvents like isopropanol or DMSO. [, ] While the provided research does not explore specific formulation strategies for PMSF, its inherent instability in aqueous solutions poses a challenge for its development as a therapeutic agent. [] Further research into formulations that enhance its stability and bioavailability would be crucial for its clinical application. []

A: The provided research does not directly address PMSF resistance. As a non-specific serine protease inhibitor, its effectiveness relies on covalent modification of the catalytic serine residue. [, ] Therefore, resistance mechanisms, if they exist, might involve mutations in the active site of target proteases that hinder PMSF binding or hydrolysis. [] Understanding potential resistance mechanisms would be essential for developing novel protease inhibitors that overcome this challenge. [, ]

A: While PMSF has been a valuable research tool, information regarding its long-term toxicity and safety profile in humans is limited. [, ] One study found PMSF to have relatively low systemic toxicity in mice (LD50 = 200 mg/kg, i.p.) [], but further research is needed to understand potential adverse effects and long-term consequences of PMSF exposure. [, , ]

A: The use of PMSF spans various disciplines, including biochemistry, cell biology, pharmacology, and toxicology. [, , , , , , , , , , , ] Its role as a protease inhibitor has been instrumental in understanding protease function, signal transduction pathways, and the development of neurodegenerative diseases. [, , , ] Furthermore, research on PMSF analogs has implications for developing more selective and stable protease inhibitors with potential therapeutic applications. [, , ] This cross-disciplinary use of PMSF highlights its significance as a research tool and its contribution to advancing our understanding of diverse biological processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)